molecular formula C8H5ClN2S B7794807 8-chlorocinnoline-4-thiol

8-chlorocinnoline-4-thiol

Cat. No.: B7794807
M. Wt: 196.66 g/mol
InChI Key: AQXDOQXHWJPTQG-UHFFFAOYSA-N
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Description

The compound identified as “8-chlorocinnoline-4-thiol” is a chemical entity with significant relevance in various scientific fields. It is known for its unique properties and applications, particularly in the realm of biological and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “8-chlorocinnoline-4-thiol” involves specific reaction conditions and methodologies. The preparation methods typically include the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can encapsulate the compound within their non-polar cavity, enhancing its stability and solubility .

Industrial Production Methods: Industrial production of “this compound” often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: “8-chlorocinnoline-4-thiol” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired products with high efficiency.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products are often characterized by their enhanced stability, solubility, and biological activity.

Scientific Research Applications

“8-chlorocinnoline-4-thiol” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is employed in studies related to enzyme interactions and metabolic pathways. In medicine, “this compound” is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

“8-chlorocinnoline-4-thiol” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups. The comparison reveals that “this compound” has distinct properties, such as higher stability and solubility, making it more suitable for certain applications .

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

These similar compounds share some structural features with “8-chlorocinnoline-4-thiol” but differ in their specific properties and applications.

Properties

IUPAC Name

8-chlorocinnoline-4-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXDOQXHWJPTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=NC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)N=NC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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